molecular formula C11H13BrO2S B8622116 Ethyl 3-[(3-bromophenyl)thio]propanoate

Ethyl 3-[(3-bromophenyl)thio]propanoate

Cat. No.: B8622116
M. Wt: 289.19 g/mol
InChI Key: NZRJITAIZUXYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-bromophenyl)thio]propanoate is a useful research compound. Its molecular formula is C11H13BrO2S and its molecular weight is 289.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H13BrO2S/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3

InChI Key

NZRJITAIZUXYJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3-iodobenzene (3 g) and 1,1′-bis(diphenylphosphino)ferrocene (90 mg) in dimethylformamide (10 ml) and triethylamine (2 ml) was treated with tris(dibenzylideneacetone)dipalladium (175 mg) at 20° C. under nitrogen. After 10 min ethyl 3-mercaptopropionate (1.14 ml) was added and the mixture was heated to 60° C. for 1.5 h. The mixture was diluted with ethyl acetate and washed with 2M hydrochloric acid, brine and dried (MgSO4). The filtrate was concentrated and chromatographed on a biotage cartridge (40 g) eluting with dichloromethane-cyclohexane (1:3) to give the title compound (1.58 g) LCMS RT=3.50 min
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
175 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.